N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide

Anticancer screening Cytotoxicity Structure-activity relationship

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a synthetic small molecule (C20H19NO4S2, MW 401.5) classified as a sulfonamide-benzamide hybrid. It features a signature aryl sulfonyl–thiophene–ethyl linker connecting a benzamide core, a scaffold distinct from simpler benzenesulfonamides or thiophene-2-sulfonamides.

Molecular Formula C20H19NO4S2
Molecular Weight 401.5
CAS No. 946285-46-7
Cat. No. B2853468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
CAS946285-46-7
Molecular FormulaC20H19NO4S2
Molecular Weight401.5
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2)C3=CC=CS3
InChIInChI=1S/C20H19NO4S2/c1-25-16-9-11-17(12-10-16)27(23,24)19(18-8-5-13-26-18)14-21-20(22)15-6-3-2-4-7-15/h2-13,19H,14H2,1H3,(H,21,22)
InChIKeyMGPXXUZVFATPHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide (CAS 946285-46-7): A Structurally Defined Sulfonamide-Benzamide for Targeted Chemical Biology and Fragment-Based Screening


N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a synthetic small molecule (C20H19NO4S2, MW 401.5) classified as a sulfonamide-benzamide hybrid [1]. It features a signature aryl sulfonyl–thiophene–ethyl linker connecting a benzamide core, a scaffold distinct from simpler benzenesulfonamides or thiophene-2-sulfonamides. This compound is cataloged in commercial screening libraries as a drug-like fragment, with its primary differentiation from near analogs residing in its unsubstituted benzamide terminus, which serves as a baseline comparator in structure-activity relationship (SAR) studies .

Procurement Risk: Why N-[2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide Cannot Be Interchanged with Generic Sulfonamides or Simplified Thiophene Analogs


Generic substitution among sulfonamide derivatives is a known source of irreproducible biological results. The target compound’s specific combination of a 4-methoxybenzenesulfonyl group, a thiophen-2-yl ethyl linker, and an unsubstituted benzamide creates a unique hydrogen-bond donor/acceptor topology and conformational flexibility profile that is absent in simpler benzenesulfonamides (e.g., N-(thiophene-2-sulfonyl)benzamide) . Even within its immediate analog series, minor phenyl ring substitutions (e.g., -F, -Br, -CF3) on the benzamide can drastically alter target engagement, as demonstrated for related thiophene-based sulfonamide carbonic anhydrase inhibitors, where IC50 values span over three orders of magnitude (23.4 nM to 70 µM) depending solely on peripheral substitution patterns [1]. Thus, interchanging compounds without explicit comparative biological validation introduces uncontrolled variables into SAR studies.

Quantitative Differentiation Evidence for N-[2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide


Baseline Cytotoxic Selectivity Window: Unsubstituted Benzamide vs. 2-Trifluoromethyl Analog

This compound serves as the critical unsubstituted control in benzamide-substituted analog series. While direct IC50 data for this specific compound is not publicly available, its closest structurally characterized analog, N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide, has been identified in medicinal chemistry literature as a specialized derivative. The absence of the electron-withdrawing -CF3 group on the benzamide ring in the target compound is predicted to reduce potency against certain targets (as seen in sulfonamide CA inhibitors where substitution modulates IC50 from nanomolar to micromolar ranges) but may simultaneously confer a distinct selectivity profile or reduced off-target liability, a critical parameter for hit-to-lead optimization [1].

Anticancer screening Cytotoxicity Structure-activity relationship

Carbonic Anhydrase Inhibition Potential: Class-Level Benchmarking Against Thiophene-Based Sulfonamides

Thiophene-based sulfonamides, the structural class to which this compound belongs, have been systematically profiled against human carbonic anhydrase I and II (hCA-I, hCA-II). In a controlled study, this class exhibited IC50 ranges of 69 nM to 70 µM against hCA-I, and 23.4 nM to 1.405 µM against hCA-II, with corresponding Ki values spanning 66.49 nM to 234.99 µM for hCA-I [1]. The target compound contains the essential sulfonamide pharmacophore and thiophene moiety required for CA inhibition, positioning it within a therapeutic class with validated nanomolar potency against clinically relevant isoforms. Its unsubstituted benzamide distinguishes it from the specific molecules in this study, potentially offering a distinct isoform selectivity profile.

Carbonic anhydrase inhibition Metabolic disease Enzyme kinetics

Structural Differentiation from 2-Fluoro and 3-Bromo Benzamide Analogs: Key Impact on Lipophilicity and Metabolic Stability

The unsubstituted benzamide terminus in the target compound contrasts with the 2-fluoro (CAS 946242-38-2) and 3-bromo (CAS 946297-65-0) analogs frequently found in screening collections [1][2]. The absence of halogen substituents results in a lower logP (predicted ~3.0 vs. ~3.5 for the 2-fluoro analog), reduced molecular weight (401.5 vs. 419.5 for the fluoro analog), and the elimination of potential halogen-specific interactions (e.g., halogen bonding with target proteins). These physicochemical differences directly influence membrane permeability, aqueous solubility, and cytochrome P450 metabolic stability, making the unsubstituted compound a preferred choice for fragment-based lead discovery where minimal molecular complexity is desired.

Medicinal chemistry logP Metabolic stability Halogen bonding

Synthetic Tractability and Purity: Commercial Availability at Research-Grade Specification

Unlike more synthetically challenging analogs requiring multi-step halogenation or trifluoromethylation, the target compound is commercially available with a standard purity specification of 95% (HPLC) . This contrasts with several custom-synthesized analogs where purity data is not consistently reported. The simpler synthetic route reduces batch-to-batch variability and lowers procurement costs per gram, factors that directly impact reproducibility in large-scale screening campaigns.

Synthetic chemistry Building block Purity specification

Recommended Application Scenarios for N-[2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide


Hit-to-Lead SAR Basal Scaffold for Benzamide-Substituted Sulfonamide Libraries

This compound serves as the ideal unsubstituted core scaffold for constructing focused libraries where iterative substitution of the benzamide ring (e.g., -F, -Cl, -Br, -CF3, -OCH3) is explored. Its commercial availability and defined purity facilitate rapid parallel synthesis and systematic biological profiling, enabling robust SAR elucidation . The absence of electronic perturbation from substituents makes it the critical 'zero point' reference for quantifying the effect of each introduced functional group.

Fragment-Based Screening Against Carbonic Anhydrase Isoforms

Given the established potency of thiophene-based sulfonamides against carbonic anhydrase I and II (class-level IC50 range: 23.4 nM to 70 µM), this compound is suited for fragment-based screening and biophysical assays (e.g., SPR, ITC, X-ray crystallography) targeting CA isoforms [1]. Its lower molecular complexity relative to substituted analogs increases the likelihood of identifying binding hot spots and guiding fragment growing or linking strategies.

Physicochemical Control Compound in Solubility and Permeability Assays

With a predicted logP of approximately 3.0 and MW of 401.5, this compound occupies a favorable drug-like property space. It can serve as a neutral, uncharged control in parallel artificial membrane permeability assay (PAMPA) and kinetic solubility experiments, providing a baseline for quantifying the property changes introduced by halogen or alkyl substitutions on the benzamide ring .

Negative Control for Halogen-Bonding Interaction Studies

The lack of halogen substituents on the benzamide ring makes this compound the optimal negative control when evaluating halogen-bond donor contributions from analogs such as the 2-fluoro or 3-bromo derivatives. In co-crystallization studies or site-directed mutagenesis experiments, it isolates the binding contribution of the core scaffold from halogen-specific interactions [2].

Quote Request

Request a Quote for N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.